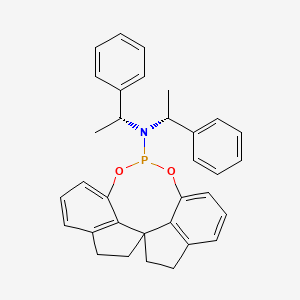

(S)-Siphos-PE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-Siphos-PE: is a chiral phosphine ligand used in asymmetric synthesis and catalysis. It is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable tool in organic chemistry.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Asymmetric Catalysis: (S)-Siphos-PE is widely used in asymmetric hydrogenation and other catalytic processes to produce enantiomerically pure compounds.

Ligand Design: It serves as a model for designing new chiral ligands with improved properties.

Biology:

Enzyme Mimicry: Used in the study of enzyme-like catalytic processes due to its chiral nature.

Medicine:

Drug Synthesis: Employed in the synthesis of chiral drugs, enhancing the efficacy and reducing side effects of pharmaceuticals.

Industry:

Fine Chemicals: Utilized in the production of fine chemicals and intermediates for various industrial applications.

Wirkmechanismus

Mode of Action

(S)-Siphos-PE interacts with its targets through its unique structural features. The chiral spiro phosphoramidate moiety of the compound allows it to bind to its targets and modulate their activity .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is used to synthesize spiroindolenines through palladium-catalyzed intramolecular dearomative arylation of haloaryl-3-substituted indoles . It is also used in the enantioselective conjugate addition compound by copper-catalyzed 1,4-addition of diethylzinc to cyclic enones . These pathways have downstream effects that contribute to the compound’s overall biological activity.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it is involved in. For instance, in the synthesis of spiroindolenines, it contributes to the formation of a complex molecular structure with potential biological activity . In the copper-catalyzed 1,4-addition of diethylzinc to cyclic enones, it helps produce enantioselective conjugate addition compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of other molecules, and the specific conditions under which the compound is stored .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Synthesis of (S)-Siphos-PE: typically involves the reaction of a chiral phosphine precursor with an appropriate electrophile under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product.

Reaction Conditions: The synthesis usually requires an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine. The reaction temperature and solvent choice can vary depending on the specific synthetic route.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production of this compound involves scaling up the laboratory procedures with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality.

Purification: The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (S)-Siphos-PE can undergo oxidation reactions, often leading to the formation of phosphine oxides.

Reduction: It can participate in reduction reactions, particularly in the presence of reducing agents like sodium borohydride.

Substitution: this compound is involved in substitution reactions, where it can replace other ligands in coordination complexes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions typically involve the use of metal catalysts and appropriate solvents to facilitate ligand exchange.

Major Products:

Phosphine Oxides: Formed during oxidation reactions.

Reduced Phosphines: Resulting from reduction reactions.

Metal Complexes: Formed during substitution reactions with various metal centers.

Vergleich Mit ähnlichen Verbindungen

®-Siphos-PE: The enantiomer of (S)-Siphos-PE, used in similar applications but with opposite chiral properties.

BINAP: Another chiral phosphine ligand used in asymmetric catalysis.

DIPAMP: A chiral phosphine ligand known for its use in hydrogenation reactions.

Uniqueness:

High Enantioselectivity: this compound is known for its exceptional enantioselectivity in various reactions, making it a preferred choice in asymmetric synthesis.

Versatility: It can be used in a wide range of catalytic processes, from hydrogenation to cross-coupling reactions.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of (S)-Siphos-PE can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Phenylacetic acid", "Triethylamine", "Phosphorus trichloride", "Sodium hydroxide", "Palladium on carbon", "Diethyl ether", "Methanol", "Chloroform", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Phenylacetic acid is reacted with triethylamine and phosphorus trichloride to form phenylacetyl chloride.", "Step 2: The phenylacetyl chloride is then reacted with (S)-2-(diphenylphosphino)phenylethylamine to form (S)-Siphos-PE.", "Step 3: The (S)-Siphos-PE is purified by recrystallization from diethyl ether and methanol.", "Step 4: The purified (S)-Siphos-PE is then used as a ligand in palladium-catalyzed cross-coupling reactions.", "Step 5: In the cross-coupling reaction, the (S)-Siphos-PE ligand is combined with a suitable palladium source and a substrate containing a halogen atom.", "Step 6: The reaction mixture is stirred in chloroform and sodium bicarbonate solution to remove any acidic impurities.", "Step 7: The product is then extracted with chloroform and washed with hydrochloric acid, sodium bicarbonate, and water.", "Step 8: The chloroform layer is dried over sodium sulfate and concentrated to yield the desired product." ] } | |

CAS-Nummer |

500997-70-6 |

Molekularformel |

C66H64N2O4P2 |

Molekulargewicht |

1011.2 g/mol |

IUPAC-Name |

N,N-bis[(1R)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine |

InChI |

InChI=1S/2C33H32NO2P/c2*1-23(25-11-5-3-6-12-25)34(24(2)26-13-7-4-8-14-26)37-35-29-17-9-15-27-19-21-33(31(27)29)22-20-28-16-10-18-30(36-37)32(28)33/h2*3-18,23-24H,19-22H2,1-2H3/t2*23-,24-,33?/m11/s1 |

InChI-Schlüssel |

COHSRDWBJBTJNQ-PZPZOJBSSA-N |

Isomerische SMILES |

C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3.C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3 |

SMILES |

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3 |

Kanonische SMILES |

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3.CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2533973.png)

![(3-fluoropyridin-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2533976.png)

![ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2533977.png)

![6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2533979.png)

![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide](/img/structure/B2533985.png)

![2-(benzylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2533986.png)

![4-amino-2-(ethylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2533987.png)

![5-[1-(4-chlorophenoxy)ethyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2533988.png)

![1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2533991.png)

![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2533992.png)

![3-(4-nitrophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2533994.png)